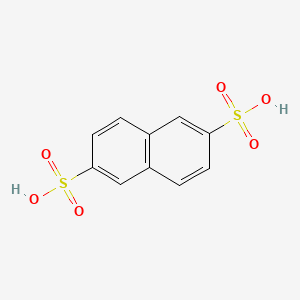
Naphthalene-2,6-disulfonic acid
Numéro de catalogue B1202031
:
581-75-9
Poids moléculaire: 288.3 g/mol
Clé InChI: FITZJYAVATZPMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04324742
Procedure details


To 520 g of the disulfonation reaction mixture obtained in Example 4 was added 180 ml of water to adjust the sulfuric acid concentration to 45% by weight. The mixture was cooled to 23° C. and the precipitated crystal was recovered by filtration to obtain 60 g of 2,7-naphthalenedisulfonic acid having a purity of 97%.


Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][C:7](S(O)(=O)=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:15]([OH:18])(=[O:17])=[O:16]>O>[CH:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([S:15]([OH:18])(=[O:17])=[O:16])[CH:1]=2)[CH:6]=[CH:7][C:8]=1[S:15]([OH:18])(=[O:17])=[O:16]
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the sulfuric acid concentration to 45% by weight
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystal was recovered by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
